molecular formula C16H27NO4 B1601682 (2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester CAS No. 488-00-6

(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester

Cat. No.: B1601682
CAS No.: 488-00-6
M. Wt: 297.39 g/mol
InChI Key: AORFDVNAPHMKAU-INWMFGNUSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester can be synthesized through various chemical routes. One common method involves the extraction of the compound from the herbs of Heliotropium indicum L using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide (DMSO), and acetone . The extracted compound is then purified to achieve a high level of purity (≥98%) .

Industrial Production Methods

In industrial settings, this compound is produced using large-scale extraction and purification processes. The herbs are harvested and subjected to solvent extraction, followed by purification steps such as chromatography to isolate this compound in its pure form . The compound is then packaged and distributed for various research and industrial applications.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various oxidation products.

    Reduction: The compound can be reduced under specific conditions to yield reduced derivatives.

    Substitution: this compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) and hydrogen peroxide (H2O2) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically employed.

    Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction can produce amine derivatives.

Mechanism of Action

The mechanism of action of (2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors and modulating signaling pathways within cells. For example, this compound has been shown to interact with acetylcholine receptors, leading to anticholinergic effects . Additionally, it may influence other neurotransmitter systems, contributing to its sedative and anxiolytic properties.

Comparison with Similar Compounds

(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester can be compared with other similar alkaloids, such as platyphylline, supinine, and cynaustraline . These compounds share structural similarities and exhibit comparable biological activities. this compound is unique in its specific molecular interactions and the range of effects it produces. The following table highlights some of the key differences:

Compound Molecular Formula Major Effects
This compound C16H27NO4 Analgesic, sedative, anxiolytic
Platyphylline C17H25NO3 Anticholinergic, spasmolytic
Supinine C15H23NO3 Anticholinergic, sedative
Cynaustraline C16H25NO3 Anticholinergic, hallucinogenic

Properties

CAS No.

488-00-6

Molecular Formula

C16H27NO4

Molecular Weight

297.39 g/mol

IUPAC Name

[(8S)-5,6,7,8-tetrahydro-3H-pyrrolizin-1-yl]methyl (2S)-2-hydroxy-2-[(1R)-1-methoxyethyl]-3-methylbutanoate

InChI

InChI=1S/C16H27NO4/c1-11(2)16(19,12(3)20-4)15(18)21-10-13-7-9-17-8-5-6-14(13)17/h7,11-12,14,19H,5-6,8-10H2,1-4H3/t12-,14+,16+/m1/s1

InChI Key

AORFDVNAPHMKAU-INWMFGNUSA-N

SMILES

CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1CCC2)O

Isomeric SMILES

C[C@H]([C@@](C(C)C)(C(=O)OCC1=CCN2[C@H]1CCC2)O)OC

Canonical SMILES

CC(C)C(C(C)OC)(C(=O)OCC1=CCN2C1CCC2)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester
Reactant of Route 2
Reactant of Route 2
(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester
Reactant of Route 3
Reactant of Route 3
(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester
Reactant of Route 4
(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester
Reactant of Route 5
(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester
Reactant of Route 6
(2R)-2-Hydroxy-2-[(R)-1-methoxyethyl]-3-methylbutanoic acid [(7aS)-2,3,5,7a-tetrahydro-1H-pyrrolizin-7-yl]methyl ester

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